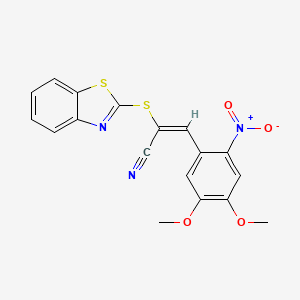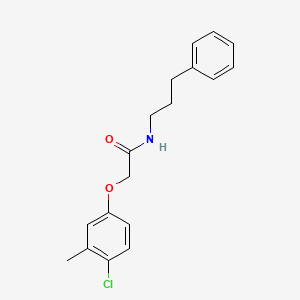![molecular formula C17H18N2O2S2 B4705739 3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4705739.png)
3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as MBS-1, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique structure and promising biological properties, making it a subject of interest for researchers in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. Furthermore, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing healthy cells. Furthermore, this compound has been found to reduce the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the study of 3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, including the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential use in combination with other anti-cancer and anti-inflammatory agents. Furthermore, the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders, warrants further investigation.
Scientific Research Applications
3-allyl-5-[4-(4-morpholinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Recent studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
(5E)-5-[(4-morpholin-4-ylphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-2-7-19-16(20)15(23-17(19)22)12-13-3-5-14(6-4-13)18-8-10-21-11-9-18/h2-6,12H,1,7-11H2/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEFZCPNYHWRAX-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)N3CCOCC3)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4705675.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide](/img/structure/B4705678.png)
![2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4705680.png)
![[(2-{[4-(difluoromethoxy)-2-methylphenyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4705687.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B4705695.png)
![7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705704.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4705715.png)

![2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4705722.png)

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4705745.png)

![N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4705755.png)